

The Enigmatic Structure of Cerberic Acid B: A Case of Undisclosed Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cerberic acid B*

Cat. No.: *B8023214*

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Despite its listing in chemical databases, a comprehensive, publicly available scientific record detailing the structure elucidation of **Cerberic acid B** remains elusive. This technical overview addresses the current state of knowledge and the significant information gap regarding this natural compound.

Cerberic acid B is cataloged in chemical libraries such as PubChem with the molecular formula $C_{10}H_{10}O_5$ and the CAS number 1309362-77-3.^{[1][2][3][4]} It is described as a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.^[3] Vendors list it as a powder soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.^[3]

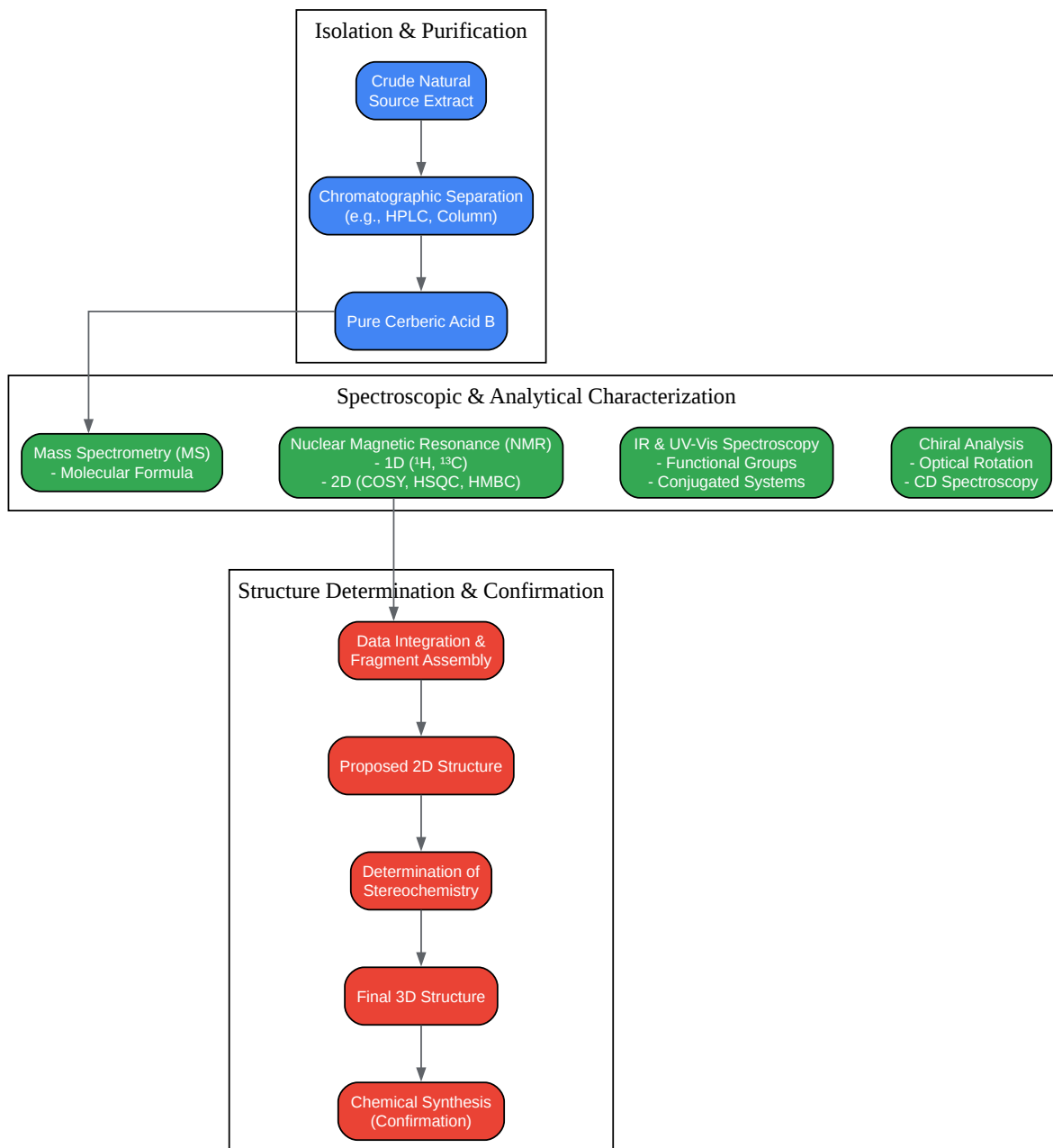
However, a thorough investigation of scientific literature and chemical databases fails to yield the primary research article that describes its isolation, purification, and, most importantly, the detailed spectroscopic and analytical data that led to the determination of its chemical structure. The process of structure elucidation for a novel natural product is a cornerstone of organic chemistry and drug discovery. It typically involves a suite of sophisticated analytical techniques to piece together the molecular puzzle.

The Standard Path to Structure Elucidation: A Methodological Void for Cerberic Acid B

For a compound like **Cerberic acid B**, researchers would typically follow a well-established workflow to determine its structure. The absence of a publication detailing this process for

Cerberic acid B means that critical data and experimental protocols are not available to the scientific community.

A hypothetical workflow for the structure elucidation of a novel natural product is presented below. This logical progression of experiments is essential for unambiguously defining the chemical architecture of a molecule.



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A generalized workflow for natural product structure elucidation.

Missing Data: The Unanswered Questions

Without the foundational research, key quantitative data and experimental details for **Cerberic acid B** are unavailable. This includes:

Data Type	Information Provided	Status for Cerberic Acid B
^1H NMR	Number of unique protons, their chemical environment, and connectivity.	Not Publicly Available
^{13}C NMR	Number of unique carbons and their types (e.g., C, CH, CH ₂ , CH ₃).	Not Publicly Available
2D NMR (COSY, HSQC, HMBC)	Correlations between protons and carbons, crucial for assembling the molecular skeleton.	Not Publicly Available
High-Resolution Mass Spectrometry (HR-MS)	Precise molecular weight, used to determine the exact molecular formula.	Not Publicly Available
Infrared (IR) Spectroscopy	Presence of key functional groups (e.g., -OH, C=O, C=C).	Not Publicly Available
Ultraviolet-Visible (UV-Vis) Spectroscopy	Information about conjugated π -systems.	Not Publicly Available
Optical Rotation / Circular Dichroism (CD)	Determination of the compound's stereochemistry.	Not Publicly Available

Experimental Protocols: A Blank Slate

The specific methodologies that would have been employed for the isolation and analysis of **Cerberic acid B** are also unknown. This would include:

- Isolation Protocol: Details of the source organism, extraction solvent and procedure, and the specific chromatographic techniques (e.g., column type, mobile phase) used for purification.

- Spectroscopic Parameters: Information on the solvents used for NMR analysis, the spectrometer frequencies, and the specific parameters for each 1D and 2D NMR experiment.
- Mass Spectrometry Conditions: The type of ionization source (e.g., ESI, APCI) and analyzer used.

Conclusion for the Research Community

The case of **Cerberic acid B** highlights a significant challenge in natural product research when foundational data is not publicly accessible. While the compound is commercially available, the lack of a primary scientific publication on its structure elucidation prevents a thorough understanding and independent verification of its chemical identity. For researchers, scientists, and drug development professionals, this information gap means that any work involving **Cerberic acid B** must proceed with the caveat that its structure has not been detailed in the peer-reviewed scientific literature. Further investigation to locate or re-elucidate the structure of this compound would be a valuable contribution to the field of natural product chemistry.

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